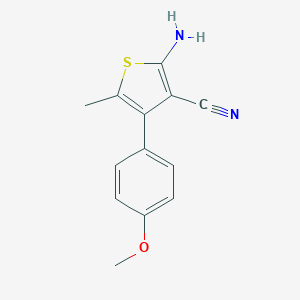

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a methoxyphenyl group, a methyl group, and a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with malononitrile and elemental sulfur in the presence of a base can yield the desired thiophene derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or aldehydes.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of thiophene compounds often exhibit anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of thiophene derivatives, including 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile, against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for cancer drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.

Synthesis Example:

A synthetic route involving this compound was reported in the Synthetic Communications journal, where it was used to prepare novel heterocyclic compounds through nucleophilic substitution reactions . This highlights its versatility in synthetic chemistry.

Material Science

Research has explored the application of this compound in the development of advanced materials, particularly in organic electronics and photonic devices.

Application in Organic Electronics:

Studies have indicated that thiophene-based compounds can be utilized in the fabrication of organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown improved charge transport characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .

Biological Studies

The biological properties of this compound are under investigation for potential applications in treating neurodegenerative diseases.

Neuroprotective Effects:

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. This could have implications for developing therapies for conditions such as Alzheimer’s disease .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

2-Amino-4-(4-methoxyphenyl)-1,3-thiazole: This compound shares a similar structure but features a thiazole ring instead of a thiophene ring.

2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound has a chromene ring and exhibits different chemical properties.

Uniqueness: 2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Actividad Biológica

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound's structure, characterized by the presence of a methoxyphenyl group and a nitrile functional group, suggests possible interactions with biological targets such as enzymes and receptors involved in cell proliferation and apoptosis.

The molecular formula of this compound is C13H12N2OS. Its structure includes:

- An amino group (-NH2)

- A methoxy group (-OCH3)

- A methyl group (-CH3)

- A cyano group (-C≡N)

These functional groups contribute to the compound's reactivity and biological activity.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, particularly in the G2/M phase, and induces apoptosis through intrinsic pathways involving mitochondrial dysfunction .

- IC50 Values : In vitro studies report IC50 values ranging from 17 nM to 130 nM against different cancer cell lines, indicating potent antiproliferative effects. For instance, one study highlighted that a related thiophene derivative had an IC50 of 35 nM in CEM cells and 130 nM in HeLa cells .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other thiophene derivatives:

| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | CEM | 35 | Tubulin polymerization inhibition |

| Related Thiophene Derivative | HeLa | 130 | Apoptosis via mitochondrial pathway |

| Compound X (for comparison) | MIA PaCa-2 | 50 | Cell cycle arrest |

Case Studies

Several case studies have documented the effectiveness of thiophene derivatives in preclinical settings:

- Study on MIA PaCa-2 Cells : A derivative similar to the compound under discussion exhibited significant cytotoxicity against pancreatic cancer cells, with researchers noting a marked decrease in cell viability upon treatment .

- Flow Cytometry Analysis : Flow cytometry was employed to assess apoptosis induction by the compound. Results indicated increased annexin V staining, confirming that treated cells underwent apoptosis rather than necrosis .

Propiedades

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZXVLOBZACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350060 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100005-23-0 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.